2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
The compound is a derivative of the triazole class of compounds . Triazoles are a group of five-membered ring compounds containing two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present in a variety of pharmaceuticals and biologically important compounds .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains various functional groups including a carboxamide group and a dioxo group.Scientific Research Applications
Synthesis and Chemical Reactions
The chemical compound 2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is related to various synthesized compounds with similar structures, exploring their potential applications in scientific research. For instance, the synthesis and analgesic activity of new pyrazoles and triazoles bearing a quinazoline moiety have been studied, highlighting the process of creating these compounds and their potential therapeutic applications (Saad, Osman, & Moustafa, 2011). Similarly, reactions of anthranilamide with isocyanates led to the synthesis of oxazoloquinazolinones, showcasing the versatility of quinazoline derivatives in chemical synthesis (Chern et al., 1988).
Anticancer Activity
The anticancer activity of triazoloquinoline derivatives has been a significant area of research, as these compounds have shown promise in targeting various cancer cell lines. A study on 1,2,4-triazoloquinoline derivatives highlighted their design, synthesis, and in vitro evaluation against human neuroblastoma and colon carcinoma cell lines, indicating some compounds' significant cytotoxicity (Reddy et al., 2015).
Inotropic Evaluation
The inotropic effects of certain triazoloquinoline derivatives have also been explored, with some compounds exhibiting positive inotropic activity. This suggests potential therapeutic applications in treating cardiovascular diseases, where enhanced heart muscle contractility is desired (Liu et al., 2009).
Adenosine Receptor Antagonism
The role of triazoloquinazoline derivatives as adenosine receptor antagonists has been investigated, with certain compounds showing high affinity and selectivity for human A3 receptors. This research could contribute to developing new therapeutic agents targeting adenosine receptors, which play crucial roles in various physiological processes (Kim, Ji, & Jacobson, 1996).
Mechanism of Action
The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known . Among the different heterocyclic compounds, 1,2,4-triazoles attracted remarkable attention especially in the last two decades due to its widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClFN5O3/c1-15(2)9-10-31-24(35)20-8-6-17(23(34)29-13-16(3)4)11-22(20)33-25(31)30-32(26(33)36)14-18-5-7-19(28)12-21(18)27/h5-8,11-12,15-16H,9-10,13-14H2,1-4H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANBKVTUHLBETE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN(C3=O)CC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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